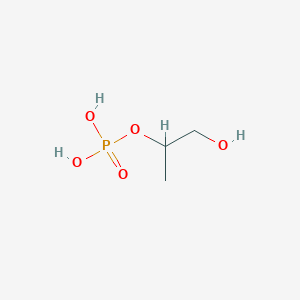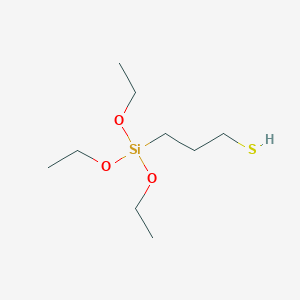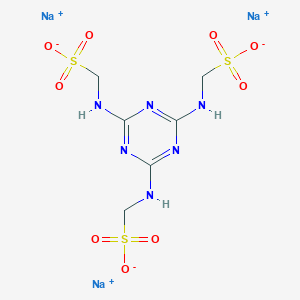![molecular formula C22H14 B089444 Benzo[c]chrysene CAS No. 194-69-4](/img/structure/B89444.png)
Benzo[c]chrysene
Overview
Description
Benzo[c]chrysene, a polycyclic aromatic hydrocarbon (PAH), is identified in environmental samples such as coal tar and crude oil. It possesses a unique structure with both bay and fjord regions, making it a subject of interest in environmental and chemical studies due to its weak carcinogenic properties.
Synthesis Analysis
The synthesis of Benzo[c]chrysene and its metabolites has been achieved through methods such as photochemical cyclization from methoxy-substituted dinaphthylethylenes, leading to the production of its three carcinogenic metabolites (Desai et al., 1999). Other syntheses routes involve the preparation of Benzo[g]chrysene derivatives, showcasing the versatility in synthetic approaches for PAHs (Agarwal et al., 1985).
Molecular Structure Analysis
While specific molecular structure analyses of Benzo[c]chrysene are not directly available, related studies on benzene derivatives provide insights into the typical aromatic structures of PAHs. These include determinations of bond distances and the planar nature of aromatic compounds, offering a fundamental understanding of PAHs' molecular structures (Tamagawa et al., 1976).
Chemical Reactions and Properties
Benzo[c]chrysene's chemical reactivity and properties are inferred through its interactions and the synthesis of its metabolites. The formation of metabolites through processes such as dihydroxylation and the subsequent synthesis of diol epoxides highlight the compound's chemical behavior and its biological implications (Amin et al., 2003).
Physical Properties Analysis
Although specific details on Benzo[c]chrysene's physical properties are limited in the available research, the study of PAHs like Benzo[g]chrysene provides relevant information. The synthesis and study of these compounds reveal aspects of their crystallinity, solubility, and phase behavior, which are critical for understanding their environmental fate and behavior.
Chemical Properties Analysis
The chemical properties of Benzo[c]chrysene can be partly understood through the synthesis and reactivity of its metabolites, including their formation, stability, and transformation in biological systems. The comparative analysis of bay and fjord region diol epoxides of Benzo[c]chrysene reveals insights into its carcinogenic potential and its metabolic pathways in organisms (Amin et al., 2003).
Scientific Research Applications
DNA Adduct Formation and Repair : Benzo[c]chrysene, as a potent carcinogen, forms covalent DNA adducts which are crucial in understanding carcinogenesis. The role of the tumor suppressor gene p53 in the nucleotide excision repair of these adducts in human cells is significant. It's been found that p53 upregulates global nucleotide excision repair, reducing the maximum adduct levels and minimizing the appearance of Benzo[c]chrysene adducts in human cells, especially at levels commonly found due to environmental factors like smoking (Lloyd & Hanawalt, 2002).
Synthesis and Chemical Reactions : The synthesis of Benzo[c]chrysene and its derivatives is essential for studying its properties and effects. Suzuki et al. (2016) achieved selective synthesis of Benzo[c]chrysene derivatives through aromatic C-F bond cleavage and regioselective C-C bond formation, depending on the choice of aluminium reagents. This synthesis pathway is crucial for creating specific compounds for further study (Suzuki, Fujita, Amsharov, & Ichikawa, 2016).
Mutagenicity Studies : The mutagenic potential of Benzo[c]chrysene and its derivatives is significant for understanding their carcinogenic properties. For example, the K-region oxides and imines of Benzo[c]chrysene were found to be mutagenic under various experimental conditions, highlighting the importance of understanding the interactions of these compounds at a molecular level (Glatt, Abu-shqara, Harvey, & Blum, 1994).
Metabolic Activation and Carcinogenicity : Benzo[c]chrysene's metabolic activation in human and animal models is crucial for understanding its role in carcinogenesis. The formation of bay and fjord region diol epoxides and their impact on mammary carcinogenesis have been studied, revealing that the fjord region diol epoxide is a potent mammary carcinogen (Amin et al., 2003).
Comparative Studies with Other Polycyclic Aromatic Hydrocarbons : Comparative studies of Benzo[c]chrysene with other polycyclic aromatic hydrocarbons (PAHs) are important for understanding its unique properties and behavior. For instance, the identification and distribution of Chrysene, its methylated homologues, and their structural isomers in crude oils and rock extracts provide insights into the geochemical significance of Benzo[c]chrysene and related compounds (Li, Shi, & Wang, 2012).
Safety And Hazards
Benzo[c]chrysene is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are advised .
Future Directions
properties
IUPAC Name |
pentacyclo[12.8.0.02,11.03,8.015,20]docosa-1(14),2(11),3,5,7,9,12,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-3-7-18-15(5-1)11-14-21-20(18)13-12-17-10-9-16-6-2-4-8-19(16)22(17)21/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWGEMSQAMDWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073894 | |
| Record name | Benzo[c]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water; [ChemIDplus] | |
| Record name | Benzo(c)chrysene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3853 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.232 g/cu cm | |
| Record name | Benzo(c)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Benzo[c]chrysene | |
Color/Form |
Needles from acetic acid, Solid | |
CAS RN |
194-69-4 | |
| Record name | Benzo[c]chrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(c)chrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[c]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[c]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZO(C)CHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8Z8V58Z4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzo(c)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
125.4 °C, MP: 126-127 °C | |
| Record name | Benzo(c)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene](/img/structure/B89362.png)


![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B89370.png)








